2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide
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Overview
Description
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, diluted with methylene chloride, washed with hydrochloric acid solution, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate hydrochloride
- 7-AC-2-(2,4-DIMETHYLPHENYL)-5H,6H,7H-IMIDAZO(2,1-B)(1,3)THIAZOL-4-IUM BROMIDE
Uniqueness
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H9BrN2O2S |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H |
InChI Key |
BKVJBWRDHTZXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)CC(=O)O.Br |
Origin of Product |
United States |
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